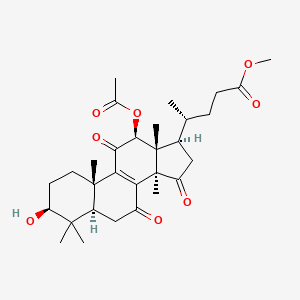

methyl lucidenate E2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El lucidenato de metilo E2 es un compuesto triterpenoide de lanostano aislado de los cuerpos fructíferos del hongo medicinal Ganoderma lucidum. Este compuesto ha llamado la atención debido a sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, anticancerígenas e inmunomoduladoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de lucidenato de metilo E2 generalmente implica la extracción de Ganoderma lucidum utilizando disolventes orgánicos como metanol o etanol. El extracto luego se somete a técnicas cromatográficas para aislar el compuesto. La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para este propósito .

Métodos de producción industrial

La producción industrial de lucidenato de metilo E2 implica el cultivo a gran escala de Ganoderma lucidum, seguido de procesos de extracción y purificación. Las condiciones de cultivo, incluida la temperatura, la humedad y el suministro de nutrientes, se optimizan para maximizar el rendimiento de los triterpenoides deseados .

Análisis De Reacciones Químicas

Tipos de reacciones

El lucidenato de metilo E2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Nucleófilos como iones metóxido o hidróxido.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El lucidenato de metilo E2 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los triterpenoides y sus derivados.

Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inhibición de la diferenciación de adipocitos.

Medicina: Explorado por sus potenciales efectos anticancerígenos, antiinflamatorios y neuroprotectores.

Industria: Utilizado en el desarrollo de alimentos funcionales y nutracéuticos

Mecanismo De Acción

El lucidenato de metilo E2 ejerce sus efectos a través de varios objetivos y vías moleculares:

Antiinflamatorio: Inhibe la activación de las vías inflamatorias en los macrófagos.

Anticancerígeno: Induce citotoxicidad en las células cancerosas al modular las vías apoptóticas.

Inmunomodulador: Mejora la formación y fagocitosis de macrófagos.

Comparación Con Compuestos Similares

El lucidenato de metilo E2 se compara con otros compuestos similares, como:

Ácido lucidénico N: Otro triterpenoide con propiedades antiinflamatorias y anticancerígenas similares.

Lucidenato de metilo F: Conocido por su actividad inhibitoria de la tirosinasa, que es útil en aplicaciones de blanqueamiento de la piel

Conclusión

El lucidenato de metilo E2 es un compuesto prometedor con diversas propiedades farmacológicas y aplicaciones de investigación científica. Su estructura química única y sus actividades biológicas lo convierten en un valioso objeto de estudio en diversos campos.

Propiedades

Fórmula molecular |

C30H42O8 |

|---|---|

Peso molecular |

530.6 g/mol |

Nombre IUPAC |

methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C30H42O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19-20,26,33H,9-14H2,1-8H3/t15-,17-,19+,20+,26-,28+,29+,30+/m1/s1 |

Clave InChI |

GWCYTRLXOGOLBZ-JWPMPFJRSA-N |

SMILES isomérico |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |

SMILES canónico |

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)

![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)